molecular formula C17H13ClN2O4 B1240509 Quizalofop-P CAS No. 94051-08-8

Quizalofop-P

Cat. No.: B1240509
CAS No.: 94051-08-8
M. Wt: 344.7 g/mol
InChI Key: ABOOPXYCKNFDNJ-SNVBAGLBSA-N
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Description

Quizalofop-P is a selective herbicide used primarily for post-emergence control of grass weeds in various broadleaf crops. It is known for its effectiveness in controlling annual and perennial grasses without affecting broadleaf plants. The compound is widely used in agricultural practices to enhance crop yield and quality by managing weed growth.

Mechanism of Action

Target of Action

Quizalofop-P, also known as this compound-ethyl, primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in fatty acid synthesis, catalyzing the first committed step of this process . This enzyme is found in the grass family (gramineous) plants, and this compound selectively inhibits the ACCase from these plants .

Mode of Action

This compound-ethyl is hydrolyzed in the plant to this compound, the acid form of this compound-ethyl . This compound acts as an inhibitor of fatty acid synthesis through ACCase inhibition . As a systemic herbicide, it is absorbed through the treated foliage and reaches the meristem tissue within 24 hours, stopping the growth of weeds by inhibiting ACCase in the meristem tissue .

Biochemical Pathways

The inhibition of ACCase by this compound disrupts the synthesis of fatty acids, which are essential components of phospholipids used in building new membranes required for cell growth . This disruption affects the normal functioning of the plant, leading to growth cessation, particularly in young and actively growing tissues .

Pharmacokinetics

It is known that this compound-ethyl is hydrolyzed in the plant to form this compound , suggesting that it undergoes metabolic transformations within the plant

Result of Action

The primary result of this compound’s action is the inhibition of weed growth. By inhibiting ACCase, this compound disrupts fatty acid synthesis, leading to growth cessation in weeds . Over time, this results in leaf chlorosis and eventually necrosis . It’s important to note that this compound-ethyl selectively controls only grass weeds from other plants .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, herbicide drift during spraying may lead to environmental contamination and damage to non-target plants . This compound-ethyl is known for its excellent crop selectivity and can be sprayed over the top of weeds and crops without causing harm to non-target plants

Biochemical Analysis

Biochemical Properties

Quizalofop-P plays a crucial role in biochemical reactions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants . This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds. This compound interacts with various biomolecules, including enzymes and proteins, to exert its herbicidal effects. The interaction with ACCase is particularly significant, as it prevents the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting ACCase, leading to a disruption in fatty acid biosynthesis . This disruption affects cell membrane integrity and function, ultimately causing cell death in the targeted grass weeds. Additionally, this compound influences cell signaling pathways and gene expression related to fatty acid metabolism, further contributing to its herbicidal effects . The compound’s impact on cellular metabolism is evident in its ability to inhibit the growth and proliferation of grass weed cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ACCase enzyme, inhibiting its activity and preventing the synthesis of fatty acids . This inhibition occurs through the interaction of this compound with the enzyme’s active site, blocking the conversion of acetyl-CoA to malonyl-CoA . The binding interactions with ACCase result in enzyme inhibition, leading to a cascade of effects that disrupt fatty acid biosynthesis and ultimately cause cell death in the targeted grass weeds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function . This compound is rapidly absorbed and translocated within the plant, with its herbicidal effects becoming evident within a few days of application . Over time, the compound undergoes degradation, resulting in the formation of metabolites such as quizalofop acid . Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of fatty acid biosynthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound effectively inhibits grass weed growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including liver toxicity and reproductive toxicity . Threshold effects have been observed, with higher doses leading to more pronounced adverse effects on animal health .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis . The compound inhibits ACCase, preventing the conversion of acetyl-CoA to malonyl-CoA and disrupting the production of fatty acids . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in fatty acid synthesis and accumulation of acetyl-CoA . This compound also interacts with enzymes and cofactors involved in fatty acid metabolism, further contributing to its herbicidal effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through the plant’s vascular system . The compound is absorbed from the leaf surface and translocated via the xylem and phloem to the root system and meristematic tissues . This transport allows this compound to accumulate in the target sites, where it exerts its herbicidal effects by inhibiting fatty acid biosynthesis . The compound’s distribution within the plant is essential for its systemic action and effectiveness in controlling grass weeds .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where ACCase is located . The compound’s targeting signals and post-translational modifications direct it to the chloroplasts, allowing it to interact with ACCase and inhibit fatty acid biosynthesis . This localization is crucial for this compound’s herbicidal activity, as it ensures that the compound reaches the site of action and effectively disrupts fatty acid production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Quizalofop-P is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, which is then reacted with S(-)-p-toluenesulfonyl ethyl lactate in the presence of a base to form the desired product . The reaction typically involves refluxing in toluene for several hours, followed by purification steps such as recrystallization and filtration.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control . The industrial production also ensures the compound’s optical purity and yield through optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Quizalofop-P undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is hydrolyzed in plants to form its active acid form, which is responsible for its herbicidal activity .

Common Reagents and Conditions

    Hydrolysis: In the presence of water and enzymes, this compound is hydrolyzed to its active acid form.

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of various metabolites.

    Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of this compound.

Major Products Formed

The primary product formed from the hydrolysis of this compound is its active acid form, which inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grass weeds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Quizalofop-P

This compound is unique due to its high selectivity for grass weeds and its ability to control a wide range of annual and perennial grasses. Unlike 2,4-D, which targets broadleaf weeds, this compound specifically inhibits grass weeds, making it an essential tool in integrated weed management programs .

Properties

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041387
Record name Quizalofop-p
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94051-08-8
Record name Quizalofop-P
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94051-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P [ISO Provisional]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-p
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUIZALOFOP-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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